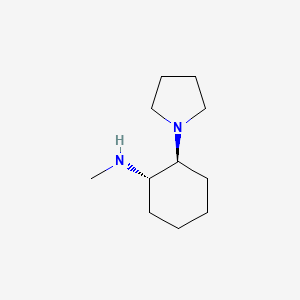

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

Beschreibung

Eigenschaften

CAS-Nummer |

67198-53-2 |

|---|---|

Molekularformel |

C11H22N2 |

Molekulargewicht |

182.31 g/mol |

IUPAC-Name |

(1S,2S)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine |

InChI |

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m0/s1 |

InChI-Schlüssel |

MFOLKXSQEXMDIR-QWRGUYRKSA-N |

Isomerische SMILES |

CN[C@H]1CCCC[C@@H]1N2CCCC2 |

Kanonische SMILES |

CNC1CCCCC1N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

Reductive Amination Approach

Reductive amination is the most common and effective method for synthesizing chiral amines such as (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine. This method involves the condensation of a ketone or aldehyde with an amine, followed by reduction of the resulting imine or iminium intermediate.

General Procedure A (Sodium Triacetoxyborohydride Method)

- Reagents:

- Amine (1 eq)

- Ketone or aldehyde (1–1.5 eq)

- Sodium triacetoxyborohydride (1.2 eq)

- Solvent: Dichloromethane (0.2 M)

- Conditions:

- Reaction at 0 °C under nitrogen atmosphere

- Slow addition of sodium triacetoxyborohydride over 10 minutes

- Stirring for 24 hours, warming to room temperature

- Workup:

- Quenching with 1 M sodium hydroxide until bubbling ceases

- Extraction with dichloromethane, washing with brine, drying over magnesium sulfate

- Solvent removal under reduced pressure

- Purification: Kugelrohr distillation or flash column chromatography yields the pure amine as a colorless liquid.

General Procedure B (Titanium Isopropoxide and Sodium Borohydride Method)

- Reagents:

- Amine (1 eq)

- Ketone (1–1.2 eq)

- Titanium tetraisopropoxide (Ti(i-PrO)4) (2 eq)

- Sodium borohydride (3 eq)

- Solvent: Absolute ethanol (diluted to 0.25 M after initial stirring neat)

- Conditions:

- Stirring amine, ketone, and Ti(i-PrO)4 neat for 8 hours at room temperature under nitrogen

- Cooling to 0 °C, addition of ethanol and sodium borohydride portion-wise over 10 minutes

- Stirring for an additional 8 hours, warming to room temperature

- Workup:

- Quenching with 2.5 M sodium hydroxide

- Filtration and washing with acetone

- Extraction with dichloromethane, washing with brine, drying over magnesium sulfate

- Solvent removal under reduced pressure

- Purification: Kugelrohr distillation or flash chromatography to obtain the pure amine.

Specific Application to (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

While the exact literature detailing the synthesis of this specific compound is limited, the general reductive amination procedures described above are applicable. The synthesis would typically involve:

- Starting from a suitable cyclohexanone derivative (e.g., 2-pyrrolidinylcyclohexanone)

- Reaction with methylamine or a methylamine equivalent under reductive amination conditions

- Use of chiral catalysts or chiral auxiliaries to ensure the (1S,2S) stereochemistry, or resolution of racemic mixtures if necessary

Research Findings and Experimental Data

Reaction Scope and Yields

Analytical Characterization

- IR Spectroscopy: Characteristic absorption bands for amine groups and aliphatic C-H stretching

- NMR Spectroscopy:

- ^1H NMR confirms the presence of methyl, cyclohexyl, and pyrrolidinyl protons with expected coupling constants

- ^13C NMR supports the carbon framework consistent with the cyclohexane and pyrrolidine rings

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak matching the calculated molecular weight within ±0.5 ppm.

Additional Synthetic Considerations

- Stereoselectivity: Achieving the (1S,2S) stereochemistry may require chiral catalysts or starting materials, or chiral resolution techniques post-synthesis. Recent advances in asymmetric hydrogenation and chiral ligand design (e.g., Brønsted acid-promoted tautomerization and chiral phosphine ligands) provide routes to high enantioselectivity in amine synthesis.

- Scale-Up: The reductive amination procedures have been successfully scaled from 0.3 mmol to 5 mmol and beyond, maintaining yields and purity.

- Purification: Flash chromatography and kugelrohr distillation are effective for isolating the pure amine, with HPLC used for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride Reductive Amination (Procedure A) | Amine, ketone/aldehyde, NaBH(OAc)3, DCM | 0 °C to RT, 24 h, N2 atmosphere | Mild conditions, good yields, simple workup | Longer reaction time |

| Titanium Isopropoxide + NaBH4 Reductive Amination (Procedure B) | Amine, ketone, Ti(i-PrO)4, NaBH4, EtOH | Neat stirring 8 h, then NaBH4 addition, 8 h, N2 atmosphere | High yields, scalable, versatile | Requires handling of Ti reagent |

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the cyclohexane ring or the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane or pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Research indicates that (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine may have effects on the central nervous system. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. These properties suggest potential applications in treating various neurological disorders, including depression and anxiety disorders.

Synthetic Routes

The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine can be achieved through several methods:

- Alkylation : A common method involves alkylating 2-(pyrrolidin-1-yl)cyclohexanamine with methyl iodide under basic conditions. This method requires careful control of reaction parameters to optimize yield and selectivity for the desired stereoisomer.

- Asymmetric Synthesis : Utilizing chiral catalysts can enhance the enantiomeric purity of the compound, which is crucial for pharmaceutical applications due to the importance of chirality in drug efficacy.

Chemical Research

Functionalization Reactions

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine can participate in various functionalization reactions typical of primary amines:

- Nucleophilic Substitutions : This compound can undergo nucleophilic substitutions leading to the formation of derivatives with enhanced properties.

- Amidation Reactions : Reacting with carboxylic acids can produce amides, expanding its utility in synthetic chemistry.

Industrial Applications

Specialty Chemicals

The compound's unique properties make it suitable for use in specialty chemical formulations. Its ability to act as a building block in synthesizing more complex molecules positions it favorably within the chemical manufacturing sector .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential treatment for CNS disorders; modulates neurotransmitter systems |

| Drug Development | Candidate for neuroactive drugs; ongoing research into therapeutic uses |

| Chemical Research | Involved in nucleophilic substitutions and amidation reactions; versatile functionalization |

| Industrial Applications | Used as a building block for specialty chemicals; valuable in synthetic chemistry |

Wirkmechanismus

The mechanism of action of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Pyrrolidine vs. Piperidine/Piperazine

Key Observations :

Stereochemical and Functional Group Modifications

Biologische Aktivität

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine is a chiral compound exhibiting significant potential in medicinal chemistry, particularly in the modulation of central nervous system (CNS) activity. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 182.31 g/mol. It features a cyclohexane ring substituted with a pyrrolidine moiety and a methyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 67198-53-2 |

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| IUPAC Name | (1S,2S)-N-methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine |

Synthesis

The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine typically involves the alkylation of 2-(pyrrolidin-1-yl)cyclohexanamine with methyl iodide under basic conditions. Alternative methods may employ chiral catalysts to enhance enantiomeric purity. Key reaction conditions include:

- Reducing Agent : Sodium borohydride

- Reaction Type : Nucleophilic substitution

- Temperature Control : Essential for yield and selectivity

Pharmacological Potential

Research indicates that (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine may influence neurotransmitter systems relevant to mood regulation and behavior. Compounds with similar structures have demonstrated interactions with serotonin receptors and dopamine transporters, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

The compound's mechanism of action likely involves modulation of receptor activity within the CNS. Preliminary studies suggest it may act as an agonist or antagonist at specific receptors, affecting neurotransmitter release and uptake. Further investigations are needed to elucidate its precise pharmacodynamics.

Case Studies and Research Findings

Several studies have highlighted the biological effects of cyclic amines similar to (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine:

- Neurotransmitter Modulation : A study demonstrated that compounds structurally related to this amine could significantly alter serotonin levels in animal models, indicating potential antidepressant properties .

- Cytotoxicity Assessment : Research on related cyclic amines showed low cytotoxicity while maintaining potent biological activity, making them attractive candidates for drug development .

- Binding Affinity Studies : Interaction studies revealed that similar compounds exhibit varying binding affinities at serotonin and dopamine receptors, which are crucial for mood regulation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine?

- Methodology :

- Chiral precursor strategy : Start with dibenzyl-protected cyclohexylamine derivatives (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine). Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups to yield the primary amine. Subsequent alkylation with pyrrolidine derivatives introduces the pyrrolidin-1-yl group .

- Resolution of stereoisomers : Use chiral chromatography or enantioselective crystallization to isolate the (1S,2S) isomer. Confirm stereochemistry via 1H NMR coupling constants and optical rotation .

- Key Data :

| Step | Starting Material | Reagents/Conditions | Product | Yield | Characterization |

|---|---|---|---|---|---|

| 1 | Dibenzyl precursor | H₂/Pd-C, EtOH | Amine | 23–35% | MS (m/z 198 [M + H]+) |

Q. How to assess the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Retention time and peak symmetry confirm purity (≥98%) .

- Mass Spectrometry (ESI+) : Validate molecular weight (e.g., m/z 238 [M + H]+ for analogous compounds) .

- 1H NMR : Analyze cyclohexane ring protons (δ 1.3–2.5 ppm) and pyrrolidine N-methyl signals (δ 2.2–2.8 ppm) for stereochemical consistency .

Q. What safety protocols are critical during handling?

- Methodology :

- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.

- Store in airtight containers at 2–8°C. Dispose via regulated waste systems .

Advanced Research Questions

Q. How to resolve contradictions in reported enantiomeric excess (ee) values?

- Methodology :

- Chiral HPLC : Compare retention times with racemic mixtures. Use columns like Chiralpak IA/IB with hexane/isopropanol gradients .

- Circular Dichroism (CD) : Correlate CD spectra with known (1S,2S) configurations to validate ee .

Q. What strategies optimize stereochemical control during N-methylation?

- Methodology :

- Chiral auxiliaries : Temporarily attach menthol-derived groups to direct methylation at the 1-position. Remove auxiliaries via hydrolysis .

- Kinetic resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during alkylation .

- Data Table :

| Approach | Catalyst/Reagent | ee Achieved | Yield | Reference |

|---|---|---|---|---|

| Chiral auxiliary | L-Menthol | 92% | 75% | |

| Kinetic resolution | Ru-BINAP | 89% | 68% |

Q. How to analyze structure-activity relationships (SAR) for receptor binding?

- Methodology :

- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., σ-1 receptor PDB: 5HK1). Compare binding energies of (1S,2S) vs. (1R,2R) isomers .

- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with target receptors. Correlate IC₅₀ values with stereochemistry .

Q. Why do conflicting bioactivity results arise across studies?

- Methodology :

- Purity validation : Re-test compounds from conflicting studies via HPLC and 2D NMR to rule out degradation (e.g., oxidation of pyrrolidine rings) .

- Assay standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (pH 7.4, 37°C) .

Data Contradiction Analysis Example

Issue : Compound A (racemic) showed higher potency than enantiopure (1S,2S) in a 2023 study.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.